molecular formula C21H20FN3O3 B10998282 6-fluoro-2-methyl-3-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]quinazolin-4(3H)-one

6-fluoro-2-methyl-3-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]quinazolin-4(3H)-one

Cat. No.: B10998282
M. Wt: 381.4 g/mol
InChI Key: OGBCBTGVGHMRIK-UHFFFAOYSA-N
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Description

6-fluoro-2-methyl-3-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]quinazolin-4(3H)-one is a synthetic organic compound belonging to the quinazolinone family Quinazolinones are known for their diverse biological activities and are widely studied for their potential therapeutic applications

Preparation Methods

The synthesis of 6-fluoro-2-methyl-3-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]quinazolin-4(3H)-one involves several steps. One common synthetic route includes the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-fluoroaniline, methyl anthranilate, and 2-phenylmorpholine.

    Formation of Intermediate: The initial step involves the reaction of 2-fluoroaniline with methyl anthranilate to form an intermediate compound.

    Cyclization: The intermediate undergoes cyclization to form the quinazolinone core structure.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

6-fluoro-2-methyl-3-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]quinazolin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.

    Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the cleavage of the morpholine ring.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

6-fluoro-2-methyl-3-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]quinazolin-4(3H)-one has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reference standard in analytical chemistry.

    Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as a lead compound in drug discovery and development.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 6-fluoro-2-methyl-3-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]quinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

6-fluoro-2-methyl-3-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]quinazolin-4(3H)-one can be compared with other similar compounds, such as:

    Quinazolinone Derivatives: These compounds share the quinazolinone core structure and may have similar biological activities.

    Fluoroquinolones: These compounds contain a fluorine atom and are known for their antimicrobial properties.

    Morpholine Derivatives: These compounds contain the morpholine ring and may have similar pharmacological activities.

Properties

Molecular Formula

C21H20FN3O3

Molecular Weight

381.4 g/mol

IUPAC Name

6-fluoro-2-methyl-3-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]quinazolin-4-one

InChI

InChI=1S/C21H20FN3O3/c1-14-23-18-8-7-16(22)11-17(18)21(27)25(14)13-20(26)24-9-10-28-19(12-24)15-5-3-2-4-6-15/h2-8,11,19H,9-10,12-13H2,1H3

InChI Key

OGBCBTGVGHMRIK-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C(C=C2)F)C(=O)N1CC(=O)N3CCOC(C3)C4=CC=CC=C4

Origin of Product

United States

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